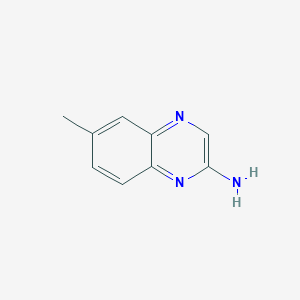6-Methylquinoxalin-2-amine
CAS No.:
Cat. No.: VC14428011
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9N3 |
|---|---|
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | 6-methylquinoxalin-2-amine |
| Standard InChI | InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3,(H2,10,12) |
| Standard InChI Key | WAWQODCAODSNFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=C(N=C2C=C1)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with nitrogen atoms at positions 1 and 4. In 6-methylquinoxalin-2-amine, the amino group at position 2 introduces electron-donating effects, while the methyl group at position 6 contributes steric bulk and modest electron-donating properties via hyperconjugation. This substitution pattern influences the compound’s reactivity, solubility, and intermolecular interactions. For instance, the amino group facilitates hydrogen bonding with biological targets such as DNA or enzymes, a feature observed in structurally related quinoxaline derivatives .
Spectroscopic and Crystallographic Data
While specific spectroscopic data for 6-methylquinoxalin-2-amine are unavailable, analogous compounds provide insights. For example, N-ethyl-2-methylquinoxalin-6-amine () exhibits characteristic IR absorption bands at 1664 cm⁻¹ (C=N stretching) and 2836 cm⁻¹ (C-H stretching in methyl groups). Nuclear magnetic resonance (NMR) spectra of similar derivatives show aromatic proton resonances in the range of δ 7.3–8.3 ppm and methyl group signals near δ 2.5 ppm . X-ray crystallography of quinoxaline derivatives often reveals planar aromatic systems with intermolecular hydrogen bonds involving amino groups .
Table 1: Inferred Physicochemical Properties of 6-Methylquinoxalin-2-amine
Synthesis and Chemical Modification
Key Synthetic Routes
The synthesis of 6-methylquinoxalin-2-amine can be inferred from methods used for analogous compounds. A common approach involves the condensation of 1,2-diamines with α-diketones or α-keto aldehydes. For instance, Raghunadh et al. demonstrated the synthesis of quinoxalin-2-ones via oxidative amidation–heterocycloannulation of 2,2-dibromo-1-arylethanones with aryl-1,2-diamines. Adapting this protocol, 6-methylquinoxalin-2-amine could be synthesized by reacting 3-methyl-1,2-diaminobenzene with a suitably substituted diketone precursor.
Table 2: Hypothetical Synthesis of 6-Methylquinoxalin-2-amine
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 3-Methyl-1,2-diaminobenzene, glyoxal | 6-Methylquinoxaline |
| 2 | Nitration, reduction | 6-Methylquinoxalin-2-amine |
Functionalization Strategies
The amino group at position 2 permits further derivatization, such as acylation or alkylation, to enhance bioavailability or target specificity. For example, the patent US8598173B2 describes piperazine derivatives of quinoxaline amines for anticancer applications, highlighting the utility of secondary functionalization. Similarly, Claisen-Schmidt condensations and cyclization reactions have been employed to generate pyridine, isoxazoline, and pyrimidine hybrids from quinoxaline cores .
Biological Activity and Mechanistic Insights
Antimicrobial and Enzyme-Modulating Effects
Structural analogs of 6-methylquinoxalin-2-amine show broad-spectrum antimicrobial activity. The planar quinoxaline core facilitates penetration into microbial cell membranes, while the amino group disrupts enzymatic processes . Additionally, quinoxaline derivatives inhibit aldose reductase and histamine receptors, suggesting potential applications in metabolic and inflammatory disorders .
Industrial and Research Applications
Pharmaceutical Development
6-Methylquinoxalin-2-amine serves as a precursor for kinase inhibitors and receptor antagonists. Its piperazine derivatives, as described in US8598173B2 , are patented for tumor treatment, underscoring its role in drug discovery.
Materials Science
The conjugated π-system of quinoxaline derivatives enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The methyl and amino substituents modulate electron transport properties, making 6-methylquinoxalin-2-amine a candidate for optoelectronic materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume